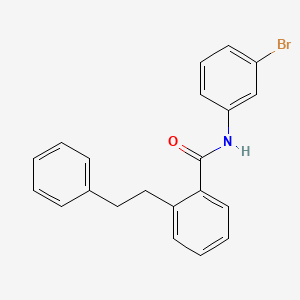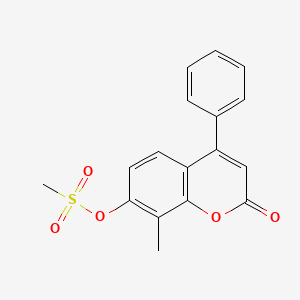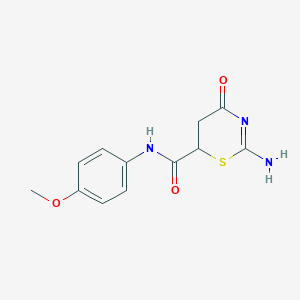![molecular formula C16H27NO3 B5209668 2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5209668.png)
2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly known as 'Isoproterenol' and is widely used in scientific research due to its various biochemical and physiological effects. Isoproterenol is a synthetic compound that mimics the action of the natural hormone epinephrine and is used to stimulate the beta-adrenergic receptors in the body.
Mécanisme D'action
Isoproterenol acts on the beta-adrenergic receptors in the body, which are found in various tissues, including the heart, lungs, and blood vessels. It stimulates the production of cyclic AMP, which activates protein kinase A and leads to the phosphorylation of various proteins. This results in the relaxation of smooth muscles, increased heart rate, and increased contractility of the heart.
Biochemical and Physiological Effects:
Isoproterenol has various biochemical and physiological effects, including the stimulation of the beta-adrenergic receptors in the heart, lungs, and blood vessels. It increases heart rate, cardiac output, and contractility, leading to improved oxygen delivery to the body's tissues. It also causes bronchodilation, which is helpful in the treatment of asthma and other respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Isoproterenol is widely used in laboratory experiments due to its ability to mimic the action of epinephrine and stimulate the beta-adrenergic receptors. It is useful in the study of cardiovascular physiology and pharmacology, and its effects can be easily measured using various techniques, including electrocardiography and blood pressure monitoring. However, Isoproterenol has some limitations, including its short half-life and the potential for desensitization of the beta-adrenergic receptors with prolonged use.
Orientations Futures
There are several areas of future research for Isoproterenol, including the development of new beta-adrenergic agonists with improved efficacy and safety profiles. The use of Isoproterenol in the treatment of various cardiovascular and respiratory diseases, such as heart failure and asthma, is also an area of active research. Additionally, the role of Isoproterenol in the regulation of other physiological processes, such as glucose metabolism and immune function, is an area of growing interest.
Conclusion:
In conclusion, Isoproterenol is a synthetic compound that has been widely used in scientific research for various purposes, including the study of cardiovascular physiology, pharmacology, and metabolism. Its ability to mimic the action of epinephrine and stimulate the beta-adrenergic receptors makes it a valuable tool in the laboratory. Isoproterenol has various biochemical and physiological effects, and its use in the treatment of various cardiovascular and respiratory diseases is an area of active research.
Méthodes De Synthèse
The synthesis of Isoproterenol involves several steps, including the condensation of 4-isopropylphenol with glycidol, followed by the reaction with methylamine, and then the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
Isoproterenol has been extensively used in scientific research for various purposes, including the study of cardiovascular physiology, pharmacology, and metabolism. It is used to investigate the mechanisms of action of beta-adrenergic agonists, the effects of sympathetic stimulation on the heart, and the regulation of cardiac output.
Propriétés
IUPAC Name |
2-[methyl-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-14(2)15-4-6-16(7-5-15)20-13-12-19-11-9-17(3)8-10-18/h4-7,14,18H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWMZUKZEJIXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCOCCN(C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]amino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)


![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5209644.png)
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5209651.png)

![8-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5209663.png)
![methyl 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B5209674.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5209686.png)
![4-(4-bromophenyl)-5-[2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5209689.png)